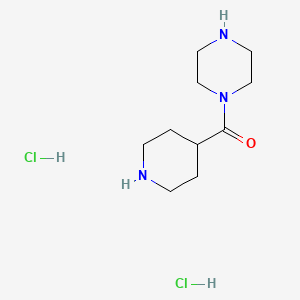

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Beschreibung

BenchChem offers high-quality 1-(Piperidine-4-carbonyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidine-4-carbonyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBKNNRUHFOFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights to facilitate its effective use in a research setting.

Section 1: Molecular Structure and Physicochemical Properties

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a bifunctional synthetic intermediate built upon a robust piperidine-amide-piperazine scaffold.[1] The presence of both piperidine and piperazine rings makes it a valuable building block for constructing more complex molecules with potential biological activity.[1][2] The dihydrochloride salt form is crucial, as it significantly enhances the compound's stability and aqueous solubility, which are critical parameters in both chemical synthesis and pharmacological testing.

The fundamental structure consists of a piperidine ring linked via an amide bond at its 4-position to one of the nitrogen atoms of a piperazine ring. Both nitrogen atoms of the piperazine moiety and the nitrogen of the piperidine ring are protonated in the presence of two equivalents of hydrochloric acid.

Table 1: Physicochemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

| Property | Value | Rationale & Comments |

| Molecular Formula | C₁₀H₁₉N₃O · 2HCl | Derived from the parent compound C₁₀H₁₉N₃O. |

| Molecular Weight | 270.20 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic amines.[3][4] |

| Solubility | Highly soluble in water; soluble in polar solvents like methanol and ethanol.[5] | The dihydrochloride salt form dramatically increases polarity and facilitates dissolution in aqueous media. Solubility is expected to increase with temperature.[5] |

| Stability | Hygroscopic | The salt form is generally more stable than the free base, but it can absorb moisture from the air. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] | Recommended to protect from moisture and incompatible materials like strong bases. |

In-Depth Discussion on Solubility and Stability

The high water solubility of this compound is a direct consequence of its ionic nature as a dihydrochloride salt.[5] In solution, the compound exists as a dication with two chloride counter-ions. This property is highly advantageous for researchers, as it allows for the preparation of aqueous stock solutions for biological assays without the need for organic co-solvents that can interfere with experimental results.

The pH of the solution can influence the ionization state and, consequently, the solubility.[5] In acidic to neutral conditions, the compound remains fully protonated and highly soluble. However, in strongly basic conditions, deprotonation would yield the free base, which is significantly less water-soluble.

From a stability perspective, the compound should be handled in a controlled environment to minimize moisture absorption. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

Section 2: Synthesis and Purification

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is most logically achieved through a standard amide coupling reaction, followed by salt formation. The causality behind this choice is its efficiency and the ready availability of starting materials. A mono-protected piperazine is used to prevent the undesired formation of a di-substituted byproduct where a single piperidine-4-carbonyl unit bridges two piperazine molecules.

Caption: Synthetic workflow for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, where successful isolation of the intermediate and final product with expected yields and purity confirms the efficacy of the chosen steps.

Step 1: Amide Coupling

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add mono-Boc-piperazine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Rationale: HATU is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine of mono-Boc-piperazine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. An excess of the piperazine derivative ensures complete consumption of the carboxylic acid.

-

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Purify the intermediate by column chromatography on silica gel if necessary.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-1-(Piperidine-4-carbonyl)piperazine from Step 1 in a minimal amount of methanol or 1,4-dioxane.

-

To this solution, add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in methanol) (2.5 eq) dropwise while stirring at 0 °C.

-

Rationale: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group and simultaneously protonate the three basic nitrogen atoms to form the dihydrochloride salt.

-

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual solvent and impurities.

-

Dry the product under vacuum to yield 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a white solid.

Section 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Caption: Workflow for analytical characterization and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like D₂O is expected to show characteristic signals for the piperidine and piperazine protons, typically in the aliphatic region (δ 2.5-4.0 ppm). The protons adjacent to the nitrogen atoms will appear as broad multiplets. The absence of the Boc group signal (a singlet around δ 1.4 ppm) confirms successful deprotection.[8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl signal for the amide bond around δ 170-175 ppm. Aliphatic signals for the CH₂ groups of the two rings will be observed between δ 40-55 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.[10][11] Broad absorption bands in the range of 2400-3000 cm⁻¹ are characteristic of the N-H stretches of the hydrochloride salt.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

This method is designed to provide a reliable assessment of the compound's purity.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to improve peak shape for the basic analytes.

-

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: The amide bond provides sufficient absorbance at low UV wavelengths for detection.

-

-

Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of approximately 1 mg/mL.

Section 4: Pharmacological Context and Research Applications

The piperidine and piperazine heterocycles are privileged scaffolds in modern drug discovery, appearing in a vast number of FDA-approved drugs.[2][12] Their prevalence stems from their ability to impart favorable pharmacokinetic properties (such as aqueous solubility and metabolic stability) and to serve as versatile frameworks for interacting with a wide range of biological targets.[1]

Derivatives of these scaffolds are known to exhibit a broad spectrum of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[2] They are also key components in ligands for targets such as opioid receptors, histamine receptors, and sigma receptors.[13][14]

1-(Piperidine-4-carbonyl)piperazine dihydrochloride serves as a crucial intermediate, enabling researchers to rapidly synthesize libraries of more complex derivatives for high-throughput screening and lead optimization programs.

Caption: Potential therapeutic areas accessible from the core scaffold.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed. Based on aggregated GHS information for similar hydrochloride salts, this compound should be treated as a potential irritant.[15]

-

Hazards Identification: May cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[6][7] The compound is hygroscopic and should be protected from moisture.

References

- Piperazine dihydrochloride - Solubility of Things. Vertex AI Search.

- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Benchchem.

- Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

- piperazine dihydrochloride, 142-64-3. The Good Scents Company.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook.

- Piperidine hydrochloride | 6091-44-7. ChemicalBook.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR. ChemicalBook.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.

- 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515. PubChem.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Apollo Scientific.

- Morpholine, Piperazine, and Piperidine Deriv

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.

- Piperazine. Santa Cruz Biotechnology.

- 12.0 Piperazine Dihydrochloride.docx. G.

Sources

- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

An In-depth Technical Guide to the Molecular Structure of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a piperidine and a piperazine moiety linked by an amide bond makes this molecule a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This document will delve into its structural features, physicochemical properties, a representative synthetic protocol, and the analytical workflows required for its characterization, providing a robust resource for scientists in the field.

Physicochemical and Structural Properties

1-(Piperidine-4-carbonyl)piperazine is a diamine, and as such, it readily forms a salt in the presence of an acid. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and for certain biological assays.[1] The core structure consists of a piperidine ring connected at its 4-position to a piperazine ring through a carbonyl group, forming an amide linkage.

Key physicochemical data for the dihydrochloride salt are summarized below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₁Cl₂N₃O | [2] |

| Molecular Weight | 270.20 g/mol | Derived from formula |

| IUPAC Name | piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | [3] |

| Synonyms | 1-(4-piperidinylcarbonyl)piperazine dihydrochloride | [2] |

| Appearance | Typically an off-white to pale yellow solid | [1] |

| SMILES | C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | [3] |

| InChI Key | LEBFHRAQVDYHQE-UHFFFAOYSA-N | [3] |

Elucidation of the Molecular Structure

The is defined by the covalent arrangement of its constituent atoms and the three-dimensional conformation of its piperidine and piperazine rings. The dihydrochloride form indicates that two equivalents of hydrochloric acid have protonated the two most basic nitrogen atoms, which are typically the secondary amine of the piperidine ring and the distal secondary amine of the piperazine ring.

Caption: 2D representation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Spectroscopic Confirmation

The definitive confirmation of this structure relies on a combination of standard spectroscopic techniques. Each method provides unique and complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be complex due to the multiple methylene groups. One would expect to see broad multiplets for the protons on both the piperidine and piperazine rings. The protonation of the nitrogens would lead to downfield shifts of adjacent protons. The N-H protons would likely appear as broad singlets.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. A key diagnostic signal would be the carbonyl carbon of the amide, typically appearing in the 165-175 ppm range.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the monoisotopic mass of the free base (C₁₀H₁₉N₃O) as the [M+H]⁺ ion at approximately m/z 198.16.[3]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would display characteristic absorption bands. A strong C=O stretch for the tertiary amide would be expected around 1630-1680 cm⁻¹. Broad absorptions in the 2700-3300 cm⁻¹ range would be indicative of the N-H stretches of the protonated amine hydrochlorides.

-

Synthesis Protocol: Amide Coupling Approach

The most direct and common method for synthesizing 1-(Piperidine-4-carbonyl)piperazine is through an amide bond formation reaction. This involves coupling a piperidine-4-carboxylic acid derivative with piperazine. The dihydrochloride salt is then formed in the final step.

Rationale for Experimental Choices

-

Protecting Groups : To ensure selective reaction, it is often necessary to use protecting groups. For instance, the piperidine's nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, and one of the piperazine nitrogens can also be similarly protected to prevent polymerization or side reactions.

-

Coupling Agents : Peptide coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine of piperazine. A common and effective choice is the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which minimizes side reactions and improves yield.

-

Salt Formation : The final step involves the deprotection of the nitrogen atoms (if protected) and subsequent treatment with hydrochloric acid (often as a solution in an organic solvent like methanol or ether) to precipitate the desired dihydrochloride salt.

Step-by-Step Methodology

-

Activation of Carboxylic Acid : To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0°C, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir for 30 minutes to form the active ester.

-

Amide Coupling : Add mono-Boc-protected piperazine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Deprotection and Salt Formation : Dissolve the purified, fully protected intermediate in a suitable solvent like methanol. Add an excess of methanolic HCl. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). The product, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, will often precipitate from the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Analytical and Quality Control Workflow

A systematic workflow is essential to ensure the identity, purity, and quality of the synthesized compound. This involves a series of analytical tests following synthesis and purification.

Caption: Experimental workflow for synthesis and quality control.

Significance in Drug Discovery

The piperidine and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[4][5] Piperazine derivatives, for instance, are known for their diverse pharmacological activities, including anthelmintic properties. The compound 1-(Piperidine-4-carbonyl)piperazine dihydrochloride serves as a valuable building block, allowing for further chemical modifications at the two secondary amine positions. This enables the creation of libraries of novel compounds for screening against various biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. Its structural rigidity and defined exit vectors make it an attractive starting point for fragment-based and lead optimization campaigns.

References

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(piperidine-4-carbonyl)piperazine dihydrochloride (C10H19N3O). Retrieved from [Link]

-

SpectraBase. (n.d.). piperidine-1-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. PubChem Compound Summary for CID 11637553. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. PubChem Compound Summary for CID 100950. Retrieved from [Link]

- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

Journal of Chemical and Pharmaceutical Research. (2012). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (2013). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. 1-[(4-CHLOROPHENYL)PHENYLMETHYL]-PIPERAZINE DIHYDROCHLORIDE | 18719-22-7 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - 1-(piperidine-4-carbonyl)piperazine dihydrochloride (C10H19N3O) [pubchemlite.lcsb.uni.lu]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

1-(Piperidine-4-carbonyl)piperazine Dihydrochloride: Mechanistic Utility & Scaffold Pharmacology

[1][2][3]

Executive Summary

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (Molecular Formula:

Unlike a standalone therapeutic with a single target, this moiety functions as a bivalent bioisostere .[1][2] Its "Mechanism of Action" (MoA) is defined by its role as a solubility-enhancing linker that precisely positions pharmacophoric "warheads" within a binding pocket while modulating the physicochemical properties (logP, pKa) of the parent drug molecule.[1][2]

Part 1: Structural Pharmacology & Mechanism of Action[3]

The "Linker" Mechanism

In medicinal chemistry, this scaffold acts as a semi-rigid spacer.[1][2] Its mechanism relies on three structural features that dictate how a drug interacts with its biological target:[3]

-

Conformational Control: The piperidine ring adopts a chair conformation, providing a defined distance (approx. 5–7 Å) between the N1 (piperidine) and N4 (piperazine) termini.[1][2] This rigidity prevents the "collapse" of the drug molecule, ensuring that functional groups at either end can simultaneously engage distinct sub-pockets (e.g., the S1 and S4 pockets in Factor Xa).[1][2]

-

Electrostatic Anchoring (The "Salt Bridge" Effect): The secondary amines in the piperidine and piperazine rings have pKa values typically between 8.5 and 9.[1][2]8. At physiological pH (7.4), they are protonated.[1][2] These positive charges form critical salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g., Histamine H3, Sigma-1).[1][2][3]

-

Solubility Modulation: The dihydrochloride salt form ensures high aqueous solubility.[1][2] When incorporated into lipophilic drugs (like PARP inhibitors), this moiety prevents precipitation in the bloodstream, effectively acting as an intrinsic solubilizing agent.[1][2]

Target-Specific Mechanistic Roles

While the scaffold itself is a building block, its inclusion drives the MoA of several drug classes:

| Therapeutic Class | Target Interaction | Mechanistic Contribution of Scaffold |

| PARP Inhibitors | Poly(ADP-ribose) Polymerase | Mimics the ribose-phosphate backbone of NAD+; the piperazine carbonyl acts as a H-bond acceptor for the Serine hydroxyl in the catalytic cleft.[1][2][3] |

| H3 Antagonists | Histamine H3 Receptor | The basic piperidine nitrogen forms an ionic bond with the conserved Asp3.32 residue in the transmembrane region, locking the receptor in an inactive state.[1][2][3] |

| Factor Xa Inhibitors | Coagulation Factor Xa | Acts as a bridge, spanning the solvent-exposed region to link the S1 specificity pocket binder with the S4 hydrophobic pocket binder.[1][2][3] |

Part 2: Visualization of Signaling & Interaction[3]

The following diagram illustrates the Pharmacophore Interaction Map , showing how this scaffold bridges biological targets.

Figure 1: Pharmacophore map detailing the physicochemical contributions and binding interactions of the scaffold in GPCR and Enzyme contexts.

Part 3: Experimental Protocols (Synthesis & Coupling)[1][2][3]

For researchers utilizing this scaffold to synthesize novel ligands, the following protocol ensures high-yield coupling while preserving the integrity of the secondary amines.

Protocol: Selective Amide Coupling (Warhead Attachment)

Objective: Attach a carboxylic acid-containing "warhead" (e.g., a fluorobenzoyl group) to the piperazine nitrogen (N4) while selectively protecting the piperidine nitrogen.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Selective Protection (If not pre-protected):

-

Dissolve the dihydrochloride salt (1 eq) in water/dioxane (1:1).

-

Add

(0.9 eq) dropwise at 0°C. Note: The unhindered piperazine nitrogen is more nucleophilic, but statistical distribution occurs.[1][2][3] Purification is required. -

Better Route: Start with 1-Boc-piperidin-4-carboxylic acid and couple it to N-Boc-piperazine , then selectively deprotect.[1]

-

-

Coupling Reaction (General Procedure):

-

Activation: Dissolve the Carboxylic Acid Warhead (1.0 eq) in dry DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq).[1][2][3] Stir at Room Temperature (RT) for 30 mins. -

Addition: Add the scaffold (1-(Piperidine-4-carbonyl)piperazine) (1.0 eq) and DIPEA (3.0 eq) to neutralize the HCl salt.

-

Reaction: Stir at RT for 12–18 hours under Nitrogen atmosphere.

-

Monitoring: Monitor via LC-MS (Target Mass = Warhead Mass + 197.15 Da).

-

-

Work-up & Purification:

-

Salt Formation (Final Step):

Part 4: Quantitative Data Summary

| Property | Value/Description | Relevance to Drug Design |

| Molecular Weight | ~270.19 g/mol (Dihydrochloride) | Low MW allows room for large "warheads" (Rule of 5 compliance).[1][2][3] |

| H-Bond Donors | 2 (Amine protons) | Critical for salt-bridge formation with Asp/Glu.[1][2][3] |

| H-Bond Acceptors | 1 (Carbonyl), 2 (Amines) | Facilitates water solubility and receptor binding.[1][2][3] |

| pKa (Calc) | N1 (Piperidine): ~9.8N4 (Piperazine): ~8.6 | Ensures ionization at physiological pH (7.4).[1][2][3] |

| LogP | -0.9 (approx) | Highly hydrophilic; lowers the LogP of lipophilic drugs.[1][2][3] |

References

-

Structural Basis of H3 Receptor Antagonism Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][2] Source: National Institutes of Health (NIH) / PMC.[1][2][3] URL:[Link]

-

Piperazine Scaffolds in Drug Discovery Title: Piperazine skeleton in the structural modification of natural products: a review. Source: European Journal of Medicinal Chemistry / PMC.[1][2] URL:[Link]

-

PARP Inhibitor Structure-Activity Relationships Title: Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Source: Frontiers in Pharmacology.[1][2] URL:[Link]

-

Antitubercular Applications of Carbonyl Piperazines Title: Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]

Sources

1-(Piperidine-4-carbonyl)piperazine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its dissolution rate, absorption, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of interest in drug discovery. As a dihydrochloride salt, this molecule is engineered for enhanced solubility, a crucial attribute for successful formulation and development.

This document, intended for researchers, medicinal chemists, and formulation scientists, delineates the structural and physicochemical characteristics that govern the solubility of this compound. We present a theoretical framework for understanding its behavior in various aqueous and organic media, with a focus on the pivotal roles of pH and temperature. Furthermore, this guide provides detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. By synthesizing theoretical principles with practical, actionable methodologies, this whitepaper serves as an essential resource for the pre-formulation and early-stage development of drug candidates based on this scaffold.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising lead compound to a viable drug product, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a major impediment, often leading to low and erratic oral bioavailability, thereby compromising clinical efficacy and complicating dose selection. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the direct regulatory and developmental implications of this parameter.

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6) is a molecule featuring two key saturated heterocyclic moieties: piperidine and piperazine.[1] The parent molecule is a weak base, and its conversion to a dihydrochloride salt is a deliberate and common strategy to dramatically improve its aqueous solubility and dissolution velocity.[2][3] Understanding the precise solubility profile of this salt form is therefore not merely an academic exercise; it is a prerequisite for all subsequent development activities, from the design of initial in vivo pharmacokinetic studies to the development of a stable, safe, and effective final dosage form.

This guide will explore the solubility of this compound from first principles, providing the scientific rationale and experimental workflows necessary for its thorough characterization.

Physicochemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

A molecule's structure is the primary determinant of its physical properties. The key attributes of the title compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1-(Piperidine-4-carbonyl)piperazine dihydrochloride | - |

| CAS Number | 1197831-75-6 | [1] |

| Molecular Formula | C₁₀H₁₉N₃O · 2HCl | [4] (analogue) |

| Molecular Weight | 270.2 g/mol | [1] |

| Chemical Structure |  | - |

| - |

Structural Analysis and Rationale for Solubility

The high anticipated aqueous solubility of this compound stems from several structural features:

-

Multiple Ionizable Centers: The molecule possesses three nitrogen atoms (two in the piperazine ring, one in the piperidine ring), which are basic and can be protonated.

-

Dihydrochloride Salt Form: In this salt form, two of the most basic nitrogen atoms are protonated and associated with chloride counter-ions. This ionic character is the single most important contributor to its aqueous solubility, as ionic compounds readily interact with polar water molecules.

-

Polar Carbonyl Group: The amide (carbonyl) group introduces polarity and acts as a hydrogen bond acceptor, further facilitating interaction with water.

-

Hydrogen Bonding: The protonated amine centers are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are hydrogen bond acceptors.

Collectively, these features suggest that the molecule will be freely soluble in water and other polar solvents.[5][6] The parent piperidine and piperazine structures are themselves highly water-soluble.[7][8]

Key Factors Influencing Solubility

The solubility of an ionizable compound like 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not a fixed value but is highly dependent on the properties of the solution.

The Dominant Effect of pH

For a basic compound, solubility is intrinsically linked to the pH of the medium. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (protonated) and non-ionized (free base) forms.

-

At Low pH (Acidic Conditions): In environments like the stomach (pH 1-2), the equilibrium is overwhelmingly shifted towards the protonated, cationic forms of the molecule. This highly ionized state maximizes interactions with water, resulting in the highest aqueous solubility.

-

At High pH (Basic Conditions): As the pH increases above the pKa values of the basic centers, the molecule will be deprotonated to its free base form. The free base is significantly less polar and will have substantially lower aqueous solubility. The point at which the compound begins to precipitate from solution as pH rises is known as the pHmax.

This pH-dependent behavior is critical for predicting how the drug will behave upon oral administration as it transits from the acidic stomach to the more neutral environment of the small intestine.

Caption: Relationship between pH, ionization state, and solubility.

Impact of Temperature

For most salts, the dissolution process is endothermic, meaning it consumes heat from the surroundings. According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[5] This property is important during formulation processing (e.g., preparing concentrated solutions) and for defining storage conditions.

Choice of Solvent

The principle of "like dissolves like" is fundamental.

-

Polar Protic Solvents: Water, ethanol, and methanol are excellent solvents for this salt due to their polarity and ability to form hydrogen bonds.[5][6]

-

Apolar Solvents: Solubility is expected to be negligible in non-polar solvents such as hexane or toluene, as they cannot effectively solvate the ionic salt.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and accurate data, standardized and well-controlled experimental protocols are essential. The Shake-Flask method is the gold standard for determining equilibrium solubility.[3]

Workflow for Equilibrium Solubility Measurement

Caption: Standard experimental workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol describes a self-validating system for determining the thermodynamic solubility of the compound in various media.

1. Materials and Equipment:

-

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

-

Volumetric flasks, glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Calibrated pH meter

-

UV-Vis Spectrophotometer or HPLC system

-

Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol.

2. Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 10-20 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. Causality: A 24-48 hour period is necessary to ensure the system reaches true thermodynamic equilibrium, as shorter times may only yield kinetic solubility values, which can be misleadingly high.[3]

-

Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. Causality: Immediate filtration is critical to prevent any temperature changes from causing precipitation and to ensure that no undissolved microparticles are carried over into the sample for analysis, which would falsely elevate the measured solubility.[3]

-

Analysis:

-

Measure the pH of the remaining saturated solution to confirm the final pH of the medium.

-

Accurately dilute the filtered sample with the appropriate mobile phase or solvent blank.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry against a standard curve or HPLC with UV detection).

-

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Illustrative Solubility Data and Interpretation

While specific experimental data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not publicly available, the following table presents a set of illustrative data based on the expected behavior of a highly soluble dihydrochloride salt.

Table 2: Illustrative Solubility Data

| Solvent / Medium | Temperature (°C) | Expected Solubility Classification | Illustrative Solubility (mg/mL) |

|---|---|---|---|

| 0.1 N HCl (pH ~1.2) | 25 | Very Soluble | > 200 |

| Purified Water | 25 | Freely Soluble | 100 - 150 |

| PBS (pH 7.4) | 25 | Soluble | 50 - 80 |

| Ethanol | 25 | Soluble | 30 - 60 |

| Purified Water | 40 | Freely Soluble / Very Soluble | 150 - 200 |

Interpretation of Illustrative Data:

-

High Solubility in Acid: The extremely high solubility in 0.1 N HCl is consistent with the fully protonated, highly ionic nature of the molecule at low pH.

-

Excellent Aqueous Solubility: The compound is expected to be freely soluble in pure water, confirming the effectiveness of the salt form.

-

Sufficient Physiological Solubility: While solubility decreases at pH 7.4 compared to pH 1.2, it remains well within the "soluble" range. This is a highly favorable characteristic, suggesting that the drug is unlikely to precipitate in the intestinal tract, thus favoring good absorption.

-

Temperature Dependence: The increase in solubility at a higher temperature (40 °C vs. 25 °C) follows the expected thermodynamic behavior for most salts.[5]

Implications for Drug Development and Formulation

A favorable solubility profile, as anticipated for this compound, has significant positive implications for the entire development process.

-

Formulation Strategy: The high intrinsic solubility simplifies formulation development. The compound is an excellent candidate for:

-

Simple oral solid dosage forms (e.g., immediate-release tablets or capsules).

-

Aqueous solutions for parenteral (intravenous) administration.

-

Liquid oral formulations for pediatric or geriatric populations.

-

-

Biopharmaceutical Prediction: High solubility places the compound in either BCS Class 1 (high solubility, high permeability) or BCS Class 3 (high solubility, low permeability). This is a significant advantage, as poor solubility (BCS Class 2 and 4) is a far more challenging problem to overcome.

-

Reduced Development Risk: A robust solubility profile mitigates the risk of costly and time-consuming formulation redesigns. It avoids the need for complex and expensive solubility-enhancement technologies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering.

Conclusion

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is structurally optimized for high aqueous solubility. Its character as a dihydrochloride salt of a molecule containing multiple basic centers and polar functional groups predicts excellent solubility in acidic and neutral aqueous media. The experimental protocols detailed in this guide provide a robust framework for confirming this profile and generating the high-quality data required by drug development and regulatory bodies. A thorough understanding and characterization of this critical property are the foundation upon which a successful and efficient pre-formulation and clinical development program is built.

References

- Piperazine dihydrochloride - Solubility of Things.Vertex AI Search.

- Piperazine - Solubility of Things.Vertex AI Search.

- PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.NOAA.

- 1-(piperidine-4-carbonyl)piperazine dihydrochloride.Sigma-Aldrich.

- Piperazine - AERU.University of Hertfordshire.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.Benchchem.

- 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride.ChemScene.

- Piperazine | 110-85-0.ChemicalBook.

- 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.PubChem.

- Piperazine - Wikipedia.Wikipedia.

- Piperidine - Wikipedia.Wikipedia.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.PubMed.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.SlideShare.

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.Tandfonline.

- Pharmaceutical salts: a formulation trick or a clinical conundrum?

- Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

- 1. 1-(piperidine-4-carbonyl)piperazine dihydrochloride - [sigmaaldrich.com]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. rjpdft.com [rjpdft.com]

- 4. chemscene.com [chemscene.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

Advanced Synthesis Guide: 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

[1]

Abstract

This technical guide details the high-fidelity synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6), a critical bifunctional scaffold in medicinal chemistry. Often utilized as a linker in PROTACs or a core pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands, this molecule features two secondary amine handles distinguished by their steric and electronic environments.

The protocol outlined below prioritizes regiochemical fidelity and purification efficiency . By utilizing an orthogonal "Double-Boc" protection strategy, we eliminate the risks of polymerization and regio-scrambling inherent in unprotected coupling methods.

Part 1: Retrosynthetic Analysis & Strategy

The Challenge of Bifunctionality

The target molecule contains two secondary amines: one within a piperidine ring and one within a piperazine ring. Attempting to couple isonipecotic acid (piperidine-4-carboxylic acid) directly with piperazine results in uncontrolled oligomerization and statistical mixtures of mono- and bis-acylated products.

The Solution: Orthogonal Protection

To ensure a 1:1 stoichiometry and isolate the pure monomer, we employ a convergent synthesis using 1-Boc-piperidine-4-carboxylic acid and 1-Boc-piperazine . This ensures that only the desired amide bond is formed. The final global deprotection yields the dihydrochloride salt directly.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection revealing the convergent 'Double-Boc' strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Amide Coupling (The "Self-Validating" Step)

Objective: Synthesize the fully protected intermediate tert-butyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperazine-1-carboxylate.

Rationale: We use EDC.HCl and HOBt for this coupling. While HATU is more potent, EDC/HOBt is sufficient for this non-sterically hindered coupling and simplifies workup (urea byproducts are water-soluble).

Materials

-

Reagent A: 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) [CAS: 84358-13-4]

-

Reagent B: 1-Boc-piperazine (1.1 equiv) [CAS: 57260-71-6]

-

Coupling Agents: EDC.HCl (1.2 equiv), HOBt (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Protocol

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (10 mmol) in DCM (50 mL). Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir at 0°C (ice bath) for 15 minutes to form the active ester.

-

Checkpoint: The solution should remain clear or slightly cloudy. If using DMF, ensure reagents are fully solubilized.

-

-

Addition: Add DIPEA (30 mmol) followed by Reagent B (11 mmol).

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM). The acidic starting material (Reagent A) should disappear. The product will appear as a higher Rf spot compared to the amine.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash successively with:

-

1M Citric Acid or 0.5M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt.

-

Brine (1 x 30 mL).

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Phase 2: Global Deprotection & Salt Formation

Objective: Remove both Boc groups simultaneously to yield the dihydrochloride salt.

Rationale: HCl in Dioxane is preferred over TFA. It avoids the formation of trifluoroacetate salts, which are hygroscopic and can interfere with biological assays. The HCl salt precipitates directly, ensuring high purity.

Protocol

-

Dissolution: Dissolve the oily intermediate from Phase 1 (approx. 10 mmol) in a minimal amount of dry DCM (10 mL) or MeOH (5 mL).

-

Acidolysis: Add 4M HCl in Dioxane (10–15 mL, excess).

-

Observation: Gas evolution (isobutylene) will occur. A white precipitate should begin to form within 15–30 minutes.

-

-

Completion: Stir at room temperature for 2–4 hours.

-

Validation: LCMS should show a single peak corresponding to the mass of the free base (M+H).

-

-

Isolation:

-

Dilute the suspension with diethyl ether (50 mL) to maximize precipitation.

-

Filter the white solid under an inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic.

-

Wash the filter cake with fresh diethyl ether (2 x 20 mL).

-

-

Drying: Dry under high vacuum for 24 hours to remove traces of dioxane and HCl.

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Step-by-step process flow ensuring quality control at the intermediate stage.

Part 4: Analytical Characterization

To certify the identity of the synthesized 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , the following data profile is expected:

| Analytical Method | Expected Result | Interpretation |

| Physical State | White to off-white crystalline solid | Highly polar salt form. |

| ¹H NMR (D₂O) | δ ~3.6-3.8 (m, 8H, Piperazine), δ ~3.4 (m, 2H, Pip-2,6 eq), δ ~3.0 (m, 2H, Pip-2,6 ax), δ ~2.9 (m, 1H, Pip-4), δ ~1.8-2.0 (m, 4H, Pip-3,5) | Absence of Boc singlets (~1.4 ppm) confirms deprotection. |

| LC-MS (ESI+) | m/z = 198.15 [M+H]⁺ | Consistent with Free Base MW (197.15). |

| Solubility | High: Water, DMSO, MeOH. Low: DCM, Ether. | Typical for dihydrochloride salts. |

Part 5: Troubleshooting & Optimization

-

Issue: Incomplete Coupling.

-

Cause: Steric bulk or old coupling reagents.

-

Fix: Switch to HATU (1.1 equiv) in DMF. HATU is more reactive and drives difficult couplings to completion faster.

-

-

Issue: Hygroscopic Product (Sticky Solid).

-

Cause: Residual acid or water absorption.

-

Fix: Lyophilize the product from water/acetonitrile if ether precipitation yields a gum. Store in a desiccator.

-

-

Issue: Regio-isomers.

-

Prevention:[1] The use of 1-Boc-piperazine is non-negotiable. Using unprotected piperazine will lead to dimers (bis-amides) which are difficult to separate from the desired product.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394864, 1-(Piperidine-4-carbonyl)piperazine. Retrieved from [Link]

- Burke, B. J., et al. (2010).4-Aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(24), 7381-7384. (Describes general amide coupling protocols for piperazine/piperidine scaffolds).

-

Organic Syntheses (1959). 1-Benzylpiperazine (General N-protection strategies). Org.[2][3] Synth. 39, 4. Retrieved from [Link]

The Pharmacology of Piperazine and Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of Six-Membered Nitrogen Heterocycles in Pharmacology

In the landscape of medicinal chemistry, the piperazine and piperidine scaffolds stand as preeminent examples of "privileged structures." These six-membered nitrogen-containing heterocycles are not merely passive molecular frameworks; their inherent structural and physicochemical properties actively contribute to the pharmacological profiles of a vast array of therapeutic agents. The piperazine ring, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility, tunable basicity, and the capacity for dual substitution, enabling precise modulation of drug-target interactions and pharmacokinetic properties.[1][2] This has led to its incorporation in drugs spanning antipsychotics, anticancer agents, and antihistamines.[1] Similarly, the piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, provides a robust scaffold that is fundamental to the activity of therapeutics ranging from potent analgesics to agents treating neurodegenerative diseases.[3][4][5]

This guide provides an in-depth exploration of the pharmacology of piperazine and piperidine derivatives. Moving beyond a simple catalog of drugs, we will dissect the causal relationships between chemical structure and biological function, elucidate key mechanisms of action through signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these versatile scaffolds in their therapeutic programs.

Part 1: The Pharmacology of Piperazine Derivatives

The piperazine core is a cornerstone of modern drug design, prized for its ability to confer desirable properties such as improved water solubility, oral bioavailability, and optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[6] Its two nitrogen atoms provide hydrogen bond acceptors and donors, facilitating high-affinity binding to a diverse range of biological targets.[6]

Core Mechanisms of Action & Therapeutic Applications

Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, achieved through interactions with a wide range of biological targets. A trivial change in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in their pharmacological activities.[7]

-

Neuropsychiatry and CNS Disorders: A significant number of piperazine-containing drugs target central nervous system (CNS) receptors.[7] For instance, the atypical antipsychotic Aripiprazole leverages its piperazine moiety to achieve partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1] Anxiolytics and antidepressants like Buspirone and Trazodone act by modulating neurotransmitter transporters for serotonin and dopamine.[1]

-

Oncology: In cancer therapy, the piperazine scaffold is famously incorporated into the tyrosine kinase inhibitor Imatinib . Here, the piperazine unit enhances kinase selectivity and contributes to the drug's favorable pharmacokinetic profile.[1] These derivatives often function by forming noncovalent interactions within the enzyme's active site, mimicking transition states to block catalytic activity crucial for cancer cell proliferation.[1]

-

Antihistamines: Second-generation antihistamines like Cetirizine utilize a piperazine core to modulate histamine H1 receptor affinity and improve pharmacokinetic properties, reducing sedative effects compared to their predecessors.[1]

-

Anthelmintics: The foundational therapeutic use of piperazine itself is as an anthelmintic agent. Its mechanism involves acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors in parasitic worms.[8] This leads to hyperpolarization of the muscle membrane, causing flaccid paralysis and allowing the host to expel the parasite.[8] The selectivity for helminths is due to vertebrates using GABA primarily in the CNS, and the isoform of the helminth GABA receptor being different.[8]

Key Signaling Pathway: Dopamine D2 Receptor Modulation by Arylpiperazines

Many antipsychotic drugs containing an arylpiperazine moiety, such as Aripiprazole, exert their therapeutic effects by modulating the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway and the modulatory effect of a D2 partial agonist.

Caption: Dopamine D2 receptor signaling pathway and modulation by an arylpiperazine partial agonist.

In this pathway, the binding of a full agonist like dopamine strongly activates the Gi/o protein, leading to potent inhibition of adenylyl cyclase and a significant drop in cyclic AMP (cAMP) levels. An arylpiperazine partial agonist also binds to the D2R but elicits a submaximal response. In environments with high dopaminergic tone, it acts as a functional antagonist, reducing signaling. Conversely, in low dopamine states, it provides a baseline level of receptor stimulation, thereby stabilizing the system.

Part 2: The Pharmacology of Piperidine Derivatives

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom.[4] It is a core structural component in a multitude of natural alkaloids (e.g., morphine) and synthetic pharmaceuticals, highlighting its profound significance in drug discovery.[4][9] Its derivatives are associated with a wide pharmacological spectrum, including analgesic, anticancer, anti-Alzheimer, and antipsychotic effects.[3][5]

Core Mechanisms of Action & Therapeutic Applications

The versatility of the piperidine scaffold allows it to be tailored for a variety of biological targets.

-

Analgesia: The most iconic role of the piperidine moiety is in analgesia, being the essential pharmacophore of morphine and the synthetic opioid fentanyl.[9] These compounds act as agonists at the μ-opioid receptor (MOR), a GPCR found in the central and peripheral nervous systems. Activation of MOR leads to a decrease in neuronal excitability and nociceptive transmission, resulting in profound pain relief.

-

Neurodegenerative Disorders: In the context of Alzheimer's disease, the piperidine derivative Donepezil acts as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function, which is diminished in Alzheimer's patients, leading to symptomatic improvement in cognitive function.

-

Antipsychotics: Certain antipsychotic medications, such as Haloperidol and Risperidone , incorporate a piperidine ring.[3][10] Their mechanism often involves antagonism of dopamine D2 receptors, similar to some piperazine antipsychotics, helping to alleviate the positive symptoms of schizophrenia.

-

Anticancer Activity: Emerging research has highlighted the potential of piperidine derivatives in oncology.[11] They can induce apoptosis in cancer cells by modulating various signaling pathways, including PI3K/Akt and NF-κB.[11]

Key Signaling Pathway: μ-Opioid Receptor Activation by Piperidine-Based Analgesics

The analgesic effect of piperidine-based opioids is mediated by the activation of the μ-opioid receptor. The diagram below outlines the primary downstream signaling events following receptor activation.

Caption: Simplified signaling cascade following μ-opioid receptor activation by a piperidine agonist.

Upon binding of a piperidine opioid, the MOR activates the associated Gi/o protein. The α subunit inhibits adenylyl cyclase, reducing cAMP levels. Simultaneously, the βγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, making it less excitable. Collectively, these actions suppress the transmission of pain signals.

Part 3: Comparative Pharmacological Profile

While both scaffolds are six-membered nitrogen heterocycles, their distinct structures lead to different pharmacological tendencies.

| Feature | Piperazine Derivatives | Piperidine Derivatives |

| Core Structure | Symmetrical ring with two nitrogens (1,4-positions) | Single nitrogen atom in the ring |

| Substitution | Allows for N1 and N4 disubstitution, often creating symmetrical or extended structures | Primarily N1 and C-position substitution |

| Physicochemical Profile | Generally higher polarity and water solubility; two basic centers | Basicity is tunable by N-substituent; properties vary widely with substitution |

| Primary Therapeutic Areas | CNS disorders (antipsychotics, antidepressants), oncology, antihistamines, anthelmintics | Analgesia (opioids), CNS disorders (anti-Alzheimer's, antipsychotics) |

| Key Drug Examples | Aripiprazole, Imatinib, Cetirizine, Buspirone | Morphine, Fentanyl, Donepezil, Haloperidol |

The dual-nitrogen system of piperazine often results in molecules that can bridge two regions of a binding pocket or interact with multiple targets. The single nitrogen of piperidine is frequently a key basic center for ionic interactions with acidic residues in a receptor, as seen in opioids.

Part 4: Field-Proven Experimental Protocols

The evaluation of novel piperazine and piperidine derivatives requires a robust and validated set of experimental workflows. The following protocols represent standard, self-validating methodologies in the field.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor, such as a dopamine or opioid receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of a test compound for a target receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., HEK293-D2R cells) to high density.

-

Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

-

In a 96-well plate, add in order:

-

Assay buffer (e.g., 50 mM Tris, pH 7.4, with appropriate cofactors).

-

A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2R, [³H]DAMGO for MOR) at a concentration near its Kd.

-

The test compound at various concentrations.

-

Cell membrane preparation.

-

-

Total Binding Control: Wells containing buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D2R) to saturate all specific binding sites.[10]

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

-

Signal Detection:

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold buffer to remove residual unbound radioactivity.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).

-

The IC50 (the concentration of test compound that displaces 50% of the specific binding) is determined from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a widely used in vivo model to screen for peripheral analgesic activity, particularly relevant for novel piperidine-based opioid candidates.[9]

Objective: To assess the analgesic potential of a test compound by measuring its ability to reduce visceral pain responses in mice.

Methodology:

-

Animal Acclimatization:

-

Use adult male mice (e.g., Swiss albino, 20-25g).

-

House the animals in standard conditions for at least one week before the experiment to acclimate.

-

Fast the animals overnight before the test, with water available ad libitum.

-

-

Dosing and Grouping:

-

Randomly divide the mice into groups (n=6-10 per group):

-

Vehicle Control Group: Receives the vehicle (e.g., saline or 0.5% CMC).

-

Positive Control Group: Receives a standard analgesic (e.g., Morphine, 10 mg/kg, intraperitoneally).

-

Test Compound Group(s): Receives the test compound at various doses.

-

-

Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal, oral) at a specific time before the pain induction (e.g., 30 minutes for IP, 60 minutes for oral).

-

-

Induction of Writhing:

-

At the designated time after drug administration, inject each mouse intraperitoneally with a 0.6% solution of acetic acid (volume typically 10 mL/kg). This induces a characteristic pain-like behavior known as writhing.

-

-

Observation and Scoring:

-

Immediately after the acetic acid injection, place each mouse individually into a transparent observation chamber.

-

Start a timer and, after a 5-minute latency period, count the total number of writhes for a continuous 15-20 minute period.

-

A "writhe" is defined as a contraction of the abdominal muscles accompanied by a stretching of the hind limbs. The observer must be blinded to the treatment groups to prevent bias.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the control. A p-value < 0.05 is typically considered statistically significant.

-

Conclusion

Piperazine and piperidine derivatives are, and will continue to be, exceptionally fruitful scaffolds for drug discovery. Their structural simplicity belies a profound pharmacological complexity, enabling the development of highly targeted and effective therapies. A deep understanding of their structure-activity relationships, mechanisms of action, and the robust experimental methodologies used for their evaluation is paramount for any scientist or researcher in the field. By integrating rational design, detailed mechanistic studies, and validated screening protocols, the full therapeutic potential of these privileged structures can be realized, paving the way for the next generation of innovative medicines.

References

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- The medicinal chemistry of piperazines: A review. Scilit.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- Piperidine derivatives scope of this review. ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

- Piperazine. Wikipedia.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.

- (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

- Phenothiazine. StatPearls - NCBI Bookshelf - NIH.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride for Research and Development

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a versatile research chemical with significant potential in drug discovery and development, particularly within the realm of central nervous system (CNS) research. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering insights into its synthesis, characterization, potential applications, and safe handling.

Introduction: A Scaffold of Neurological Promise

1-(Piperidine-4-carbonyl)piperazine dihydrochloride belongs to a class of compounds containing both piperidine and piperazine moieties. These heterocyclic scaffolds are prevalent in a vast array of biologically active molecules and approved drugs, valued for their ability to interact with various biological targets and their favorable pharmacokinetic properties.[1] The piperazine ring, a six-membered ring with two opposing nitrogen atoms, is a common feature in drugs targeting the CNS.[2] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a key structural element in many pharmaceuticals.[3] The combination of these two pharmacophores in 1-(Piperidine-4-carbonyl)piperazine dihydrochloride creates a molecule with significant potential as a building block for novel therapeutics and as a tool for exploring complex biological systems.

This guide will delve into the core scientific principles and practical methodologies associated with this compound, providing a foundation for its effective utilization in a research setting.

Physicochemical Properties: A Profile of a Research Chemical

Understanding the physicochemical properties of a research chemical is paramount for its effective use in experimental design. While specific experimental data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not extensively published, its properties can be reliably inferred from its constituent parts and related dihydrochloride salts.

| Property | Expected Value/Observation | Rationale/Reference |

| Molecular Formula | C₁₀H₂₁Cl₂N₃O | Based on the structure of the free base plus two equivalents of HCl. |

| Molecular Weight | 270.20 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for dihydrochloride salts of similar organic bases.[4] |

| Solubility | Freely soluble in water; soluble in polar organic solvents like methanol and ethanol. | Dihydrochloride salts of amines are generally highly water-soluble due to their ionic nature.[4] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture. | Dihydrochloride salts are generally stable, but the piperazine moiety can be hygroscopic. |

| CAS Number | 1197831-75-6 | Commercially available research chemical. |

Synthesis and Characterization: From Concept to Pure Compound

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is typically achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This is followed by the formation of the dihydrochloride salt.

Synthetic Pathway

The most logical and widely practiced approach involves the coupling of piperidine-4-carboxylic acid with a mono-protected piperazine, followed by deprotection and salt formation. Alternatively, direct coupling with piperazine can be employed, though this may lead to di-acylated byproducts.

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, self-validating protocol for the synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Step 1: Amide Coupling

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.1 eq) and HOBt (1.1 eq).

-

Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Add N-Boc-piperazine (1.0 eq) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection and Dihydrochloride Salt Formation

-